Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate
Description
Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate (CAS: 93957-52-9) is a synthetic intermediate or derivative associated with statin-class pharmaceuticals, particularly fluvastatin, a cholesterol-lowering agent . Its structure features:
- A substituted indole core with a 4-fluorophenyl group at position 3 and an isopropyl group at position 1.
- A conjugated heptenoate side chain containing hydroxyl (5-hydroxy) and ketone (3-oxo) groups, critical for biological activity . This compound’s stereochemistry (E-configuration at the double bond) and functional groups suggest its role in inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis .
Properties
Molecular Formula |
C25H26FNO4 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate |
InChI |
InChI=1S/C25H26FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19,28H,14-15H2,1-3H3/b13-12+ |
InChI Key |
GARMPDXDAZRRAW-OUKQBFOZSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(=O)CC(=O)OC)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)OC)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Catalytic Systems
- Lithium Hydroxide : Superior to NaOH for saponification, reducing reaction time from 6 h to 2 h.
- Calcium Acetate : Precipitates the final product as a calcium salt, simplifying purification (84.5% recovery).
Purification and Characterization
Chromatography :
- Silica gel chromatography (hexane/ethyl acetate 3:1) removes unreacted indole and phosphonate byproducts.
Crystallization :
Spectroscopic Validation :
- ¹H NMR (CDCl₃): δ 7.70 (dd, 2H, J = 6.0 Hz, fluorophenyl), 5.52 (dd, 1H, J = 16.0 Hz, heptenoate double bond), 1.20 (d, 6H, isopropyl).
- IR : 1700 cm⁻¹ (β-keto ester C=O), 3400 cm⁻¹ (hydroxyl O-H).
Data Tables
Table 1: Yields Under Varied Conditions
Table 2: Spectral Data Comparison
| Group | ¹H NMR Shift (δ) | ¹³C NMR Shift (δ) |
|---|---|---|
| Fluorophenyl | 7.70 (dd) | 162.1 (C-F) |
| Isopropyl | 1.20 (d) | 22.4, 24.8 |
| β-Keto Ester | 3.54 (s, OCH₃) | 170.2 (C=O) |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate":
- Antimicrobial Studies: Some synthesized compounds, including those with a trifluoromethyl functional group at the seventh position of the quinoline core moiety, have shown significant antimicrobial activity against various microbial strains . For instance, compounds 7a and 9c exhibited activity against tested microorganisms, possibly due to the presence of a trifluoromethyl functional group and electron-donating groups .
- Anticancer Activity: A synthesized compound, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, displayed a high level of antimitotic activity against tested human tumor cells, with mean GI50/TGI values of 15.72/50.68 μM . It also showed an average cell growth inhibition rate of 12.53% .
-
Related Compounds:
- Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate : This compound is listed with its PubChem CID, molecular formula, synonyms, and molecular weight .
- E-(7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-[(3R,5S)-3,5-dihydroxy-hept-6-enoic acid]) N-methoxy-N-methyl-amide : Information available includes its PubChem CID, molecular formula, synonyms, and computed descriptors .
- (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate : Chemical and hazard information is available for this compound .
Mechanism of Action
The mechanism of action of Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
The structural diversity among these compounds highlights the balance between core heterocycles (indole vs. pyrimidine vs. quinoline) and substituent effects on potency, selectivity, and pharmacokinetics. The target compound serves as a foundational scaffold for developing statins with tailored properties, though its moderate potency and stability limitations necessitate further optimization .
Biological Activity
Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate is a complex organic compound in the indole derivative class, noted for its diverse biological activities. This article explores its pharmacological potential, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- Methyl ester group
- Indole moiety
- Fluorophenyl substituent
These structural elements contribute to its biological activity and lipophilicity, impacting its pharmacokinetic properties. The molecular formula is C26H26FNO4, with a molecular weight of approximately 465.56 g/mol .
Mechanisms of Biological Activity
Research indicates that indole derivatives, including this compound, exhibit significant antiviral , anti-inflammatory , anticancer , and antimicrobial properties. The biological activity can be attributed to the following mechanisms:
- Enzyme Inhibition : The compound has been shown to selectively inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases, which may help in treating conditions like arthritis .
- Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins associated with inflammation and cancer progression .
- Cytotoxicity : In vitro studies indicate that this compound displays cytotoxic effects against various cancer cell lines, demonstrating potential as an anticancer agent .
Biological Activity Data Table
1. Anticancer Activity
A study evaluated the effects of this compound on human gastric cancer cell lines (SGC-7901 and BGC-823). The results showed significant cytotoxicity with IC50 values indicating strong inhibitory effects compared to standard chemotherapeutics .
2. Anti-inflammatory Effects
In a model of inflammation, the compound demonstrated a reduction in inflammatory markers and pain relief in animal models, suggesting its potential utility in treating chronic inflammatory diseases .
3. Molecular Interaction Studies
Molecular docking simulations revealed that the compound binds to key proteins involved in tumor growth and inflammation, indicating a mechanism for its therapeutic effects. The binding affinity was comparable to known inhibitors used in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate?
- Methodological Answer :
- High-Resolution LC-MS : Use reverse-phase chromatography (e.g., Chromolith HPLC Columns) coupled with mass spectrometry to confirm molecular weight and detect impurities. This is critical for verifying synthetic intermediates and final product purity .
- FTIR and NMR Spectroscopy : Employ FTIR to identify functional groups (e.g., hydroxyl, carbonyl) and H/C NMR to resolve stereochemistry and substituent positions. For example, the 4-fluorophenyl group’s electronic environment can be validated via F NMR .
- HPLC-PDA : Utilize photodiode array detection to monitor UV-Vis absorption profiles, ensuring consistency with reference spectra .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Contaminated clothing should be removed immediately and washed .
- Ventilation : Conduct synthesis/purification in fume hoods to avoid inhalation of volatile byproducts.
- First Aid : For skin exposure, wash with soap/water; for eye contact, rinse with water for 15+ minutes and seek medical attention if irritation persists .
Q. What experimental designs ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Randomized Block Design : Implement split-plot designs to control variables like reaction temperature, solvent purity, and catalyst load. Replicates (e.g., 4x with 5 plants each in botanical studies) enhance statistical validity .
- Stability Testing : Monitor reaction intermediates via TLC or inline spectroscopy to ensure consistent yields .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of substituents like the 4-fluorophenyl group?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing fluorine with chlorine or methyl groups) using Suzuki-Miyaura cross-coupling .
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cytotoxicity in cancer lines). Compare IC values to correlate electronic effects (fluorine’s electronegativity) with activity .
- Computational Modeling : Use DFT calculations to map electrostatic potentials and steric interactions at the indole core .
Q. What methodologies assess the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis/Photolysis Studies : Expose the compound to simulated sunlight (e.g., Xenon arc lamps) and aqueous buffers at varying pH. Monitor degradation via LC-MS to identify products like hydroxylated or de-esterified derivatives .
- Ecotoxicology : Use OECD 201/202 guidelines to test acute toxicity in Daphnia magna or algae, linking stability data (e.g., logP, half-life) to bioaccumulation risks .
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Meta-Analysis Framework : Aggregate data from diverse models (e.g., in vitro vs. in vivo) using statistical tools like ANOVA with post-hoc tests. For instance, discrepancies in antioxidant activity (e.g., DPPH vs. ABTS assays) may arise from redox interference by the indole moiety .
- Dose-Response Curves : Validate non-linear relationships using Hill equation modeling to distinguish assay-specific artifacts from true pharmacological effects .
Methodological Innovation
Q. What novel approaches can improve the synthesis of labile intermediates like the 5-hydroxy-3-oxo-hept-6-enoate backbone?
- Methodological Answer :
- Continuous Flow Chemistry : Optimize residence time and temperature to stabilize enol intermediates, reducing side reactions (e.g., keto-enol tautomerization) .
- Protecting Group Strategy : Use tert-butyldimethylsilyl (TBDMS) groups to protect the hydroxyl moiety during indole coupling steps, followed by mild deprotection (e.g., TBAF) .
Q. How can hyphenated techniques (e.g., LC-MS/MS) enhance impurity profiling during scale-up?
- Methodological Answer :
- High-Resolution MS/MS : Fragment ions (e.g., m/z 343.4260 for MW validation) and isotopic patterns differentiate process-related impurities (e.g., des-fluoro byproducts) .
- QbD Principles : Apply Quality by Design (QbD) to map critical process parameters (CPPs) like pH and catalyst loading, ensuring robustness in multi-gram syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
